

# FR-900137 as a Tool for Studying RNA Biology: A Technical Guide

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## Compound of Interest

Compound Name: FR-900137

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This guide provides an in-depth overview of **FR-900137** and its utility as a potent chemical probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By specifically targeting a core component of the spliceosome, **FR-900137** and its derivatives offer a powerful method for dissecting the intricate steps of RNA processing, identifying novel regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by splicing dysregulation.

## Introduction to FR-900137

**FR-900137** is a natural product isolated from *Pseudomonas* sp. no. 2663. It belongs to a family of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated derivative, Spliceostatin A, is more commonly used in research and shares the same mechanism of action.<sup>[1][2][3]</sup> These molecules, along with other structurally distinct natural products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely and specifically modulate pre-mRNA splicing.<sup>[1]</sup> They target the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within introns.<sup>[1][2]</sup>

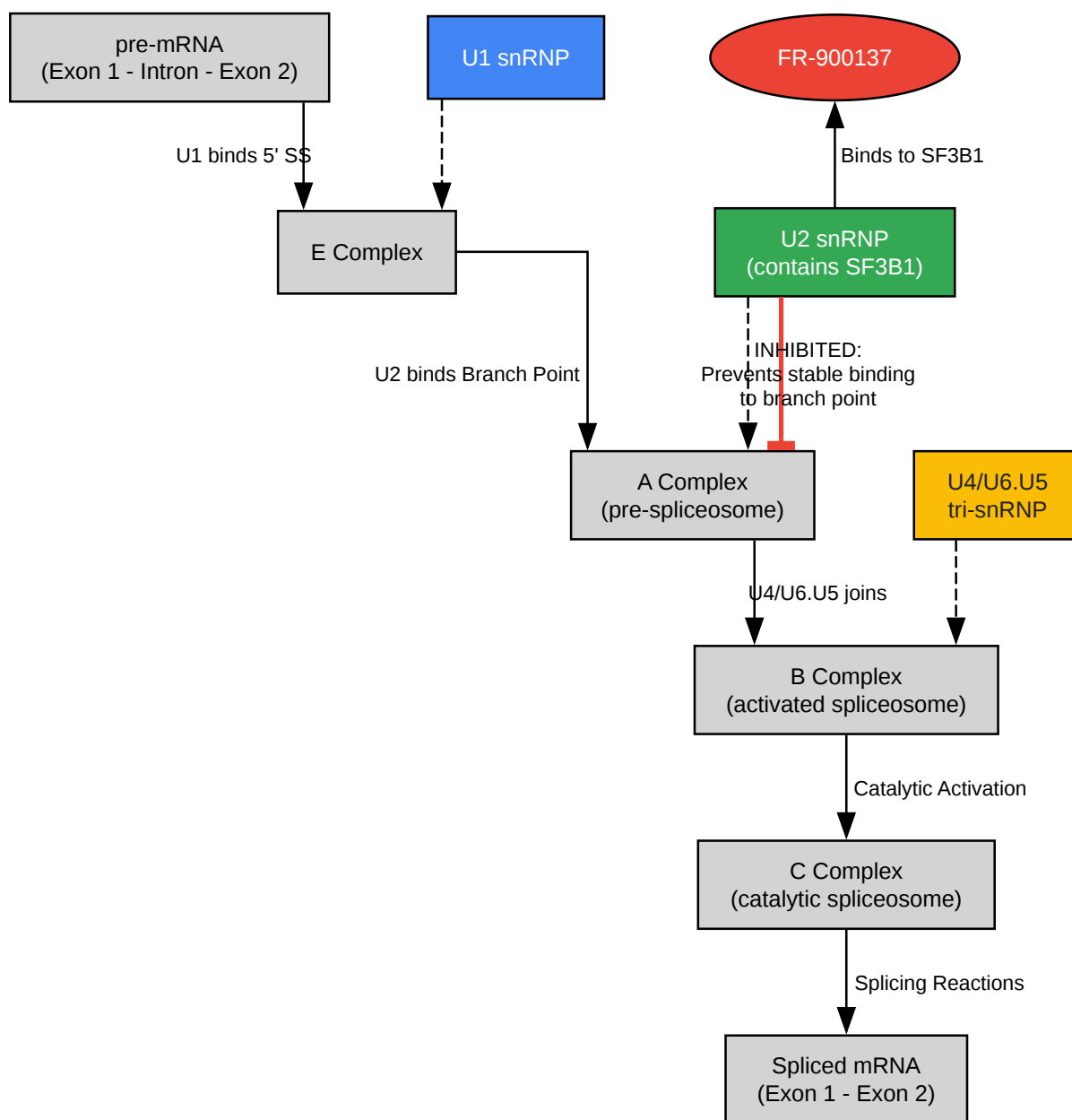
## Mechanism of Action: Targeting the SF3b Complex

The spliceosome is a large, dynamic molecular machine responsible for excising introns and ligating exons to produce mature mRNA.<sup>[4][5]</sup> This process occurs through a series of

coordinated steps involving the assembly of several snRNPs onto the pre-mRNA.

**FR-900137** and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit of the SF3b complex.<sup>[2][6][7]</sup> The SF3b complex is a core component of the U2 snRNP, which is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3' splice site and initiating the catalytic reactions of splicing.<sup>[8]</sup>

By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the stable association of the U2 snRNP with the pre-mRNA.<sup>[3][9]</sup> This arrests the transition from the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to a global disruption of splicing.<sup>[9][10]</sup>



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**Figure 1:** Pre-mRNA Splicing Pathway Inhibition by **FR-900137**.

## Molecular Consequences of SF3B1 Inhibition

The arrest of spliceosome assembly by **FR-900137** leads to several distinct and measurable consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing fidelity and regulation.

- Intron Retention: The most direct outcome is the failure to excise introns, leading to the accumulation of pre-mRNAs.
- Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon being bypassed by the splicing machinery.[\[11\]](#)
- Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or alternative splice sites that are normally suppressed.
- Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain premature termination codons, targeting them for degradation by the NMD pathway.[\[12\]](#)
- Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to decreased protein expression for many genes. Conversely, some transcripts may become stabilized or translated into truncated proteins.[\[3\]](#)[\[13\]](#)

**Figure 2:** Logical Flow of Molecular Events Following **FR-900137** Treatment.

## Quantitative Data on SF3B1 Modulators

While **FR-900137** is highly potent, a range of related compounds targeting SF3B1 have been characterized. The following table summarizes their half-maximal inhibitory concentrations (IC<sub>50</sub>) in various assays, providing a comparative measure of their biological activity. This data is crucial for designing experiments with appropriate dose ranges.

Compound	Assay Type	System	IC50	Reference(s)
FR901464	In vitro splicing	HeLa nuclear extract	~50 nM	[1]
Spliceostatin A	In vitro splicing	HeLa nuclear extract	~400 nM	[1]
Cell Viability	CWR22Rv1 cells	0.6 nM	[2]	
Cell Viability	CLL cells (SF3B1 WT)	5.5 nM	[2]	
Cell Viability	CLL cells (SF3B1 mutant)	4.9 nM	[2]	
Pladienolide B	Cell Viability	HeLa cells	Low nM range	[6]
Cell Viability	K562 cells (SF3B1 WT)	5.1 nM	[14]	
Cell Viability	K562 cells (SF3B1 mutant)	1.4 - 1.9 nM	[14]	
H3B-8800	FLAG-SF3B1 Degradation	K562 cells	244 nM	[7]

## Experimental Protocols for Studying RNA Splicing with FR-900137

**FR-900137** can be integrated into various experimental workflows to probe the dynamics and regulation of RNA splicing.

**Figure 3:** General Experimental Workflow Using **FR-900137**.

### Protocol 1: Minigene Splicing Reporter Assay

This assay is used to study the effect of **FR-900137** on a specific, isolated splicing event.[15] A "minigene" construct, containing an exon of interest and its flanking intronic sequences cloned into an expression vector, is transfected into cells.[16][17] The splicing of the minigene transcript can then be easily assessed.

A. Principle: To isolate a specific splicing event from its native genomic context. The minigene is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of different splice isoforms (e.g., exon inclusion vs. exclusion).

B. Materials:

- pSPL3 or similar splicing reporter vector (e.g., pET01).[\[17\]](#)[\[18\]](#)
- Genomic DNA containing the exon/intron region of interest.
- Restriction enzymes and T4 DNA ligase for cloning.
- Mammalian cell line (e.g., HEK293T, HeLa).
- Transfection reagent (e.g., Lipofectamine).
- **FR-900137** (or analog) and DMSO (vehicle control).
- RNA extraction kit.
- Reverse transcription kit.
- PCR reagents and primers flanking the reporter vector's exons.

C. Methodology:

- Minigene Construction:
  - Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of upstream and downstream intronic sequence).
  - Clone the amplified fragment into the multiple cloning site of the pSPL3 or pET01 vector.  
[\[17\]](#)
  - Verify the construct sequence by Sanger sequencing.
- Transfection and Treatment:
  - Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.[\[17\]](#)

- Transfect the cells with the minigene plasmid construct using a suitable transfection reagent.
- 24 hours post-transfection, replace the medium with fresh medium containing **FR-900137** at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.
- RNA Analysis:
  - After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.
  - Synthesize cDNA using a reverse transcription kit.
  - Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned insert.[\[15\]](#)
  - Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.

#### D. Data Analysis:

- Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software (e.g., ImageJ).
- Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition:  $\text{PSI} = (\text{Inclusion Isoform Intensity}) / (\text{Inclusion Isoform Intensity} + \text{Exclusion Isoform Intensity})$ .
- Plot the PSI values against the concentration of **FR-900137** to determine the dose-dependent effect on the specific splicing event.

## Protocol 2: RT-qPCR for Endogenous Splice Variant Quantification

This method provides a sensitive and quantitative way to validate and measure changes in the relative abundance of endogenous splice isoforms for a specific gene of interest following treatment with **FR-900137**.[\[19\]](#)[\[20\]](#)

A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous gene. This is achieved using primer sets that are either common to all isoforms (for total

transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction).  
[\[19\]](#)[\[21\]](#)

#### B. Materials:

- RNA extracted from cells treated with **FR-900137** or DMSO.
- Reverse transcription kit.
- qPCR instrument and SYBR Green or TaqMan master mix.
- Gene-specific primers designed to amplify different splice isoforms.

#### C. Methodology:

- Primer Design:
  - Design a "common" primer pair that amplifies a region present in all isoforms of interest.
  - Design isoform-specific primer pairs. For an exon skipping event, one pair can span the exon-exon junction of the inclusion isoform, and another can span the junction of the skipping isoform.
- Cell Treatment and RNA Extraction:
  - Treat cells with **FR-900137** and a vehicle control as described previously.
  - Extract high-quality total RNA. Perform DNase treatment to remove any contaminating genomic DNA.
- cDNA Synthesis and qPCR:
  - Synthesize cDNA from equal amounts of RNA for all samples.
  - Set up qPCR reactions for each primer pair (common and isoform-specific) for each sample.



- Run the qPCR program, including a melt curve analysis at the end if using SYBR Green to ensure product specificity.[19]
- Data Analysis:
  - Determine the Ct (cycle threshold) value for each reaction.
  - Calculate the relative abundance of each isoform using the  $\Delta\Delta\text{Ct}$  method.[20] Normalize the isoform-specific Ct values to the Ct value of the "common" primer set or a stable housekeeping gene.
  - Compare the relative expression of each isoform between **FR-900137**-treated and control samples to determine the fold-change in splicing.

## Protocol 3: RNA-Sequencing (RNA-Seq) for Global Splicing Analysis

RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations induced by **FR-900137**.[22]

A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell. By mapping the resulting sequence reads to a reference genome, one can identify and quantify different splice junctions and isoforms, revealing global patterns of intron retention, exon skipping, and alternative splice site usage.[23][24]

B. Materials:

- High-quality total RNA (RIN > 7) from **FR-900137**-treated and control cells (biological replicates are essential).
- RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
- High-throughput sequencer (e.g., Illumina NovaSeq).
- Access to a high-performance computing cluster for data analysis.

C. Methodology:

- Cell Treatment and RNA Extraction:
  - Treat cells in biological triplicate with **FR-900137** and vehicle control.
  - Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.
- Library Preparation and Sequencing:
  - Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
  - Sequence the libraries to a sufficient depth to detect alternative splicing events (typically >30 million paired-end reads per sample).[\[25\]](#)
- Bioinformatic Analysis:
  - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  - Read Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.[\[26\]](#)
  - Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (skipped exons, mutually exclusive exons, retained introns, etc.) between the **FR-900137**-treated and control groups.[\[26\]](#)
  - Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the read alignments at specific gene loci to confirm the results of the differential splicing analysis.[\[22\]](#)[\[23\]](#)

#### D. Data Analysis:

- The output of the analysis software will be a list of splicing events that are significantly different between conditions, often reported with a PSI value and a statistical significance score (p-value or FDR).
- Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations to understand the biological processes most affected by **FR-900137** treatment.

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